molecular formula C14H11N3O2 B2741487 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 776332-46-8

5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2741487
CAS RN: 776332-46-8
M. Wt: 253.261
InChI Key: SLTONGCIJKMKGF-UHFFFAOYSA-N
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Description

“5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the molecular formula C14H11N3O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Physical And Chemical Properties Analysis

“5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a solid substance . Its molecular formula is C14H11N3O2, and it has an average mass of 253.256 Da and a monoisotopic mass of 253.085129 Da .

Scientific Research Applications

Regioselective Synthesis

One area of research has been the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. For example, Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the versatility of these compounds in chemical synthesis. The process involved chlorination, reaction with amines, and hydrolysis, showcasing the compound's utility in creating various derivatives with potential applications in material science and pharmacology (Drev et al., 2014).

Antimicrobial Activity

Compounds related to 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been studied for their antimicrobial properties. Gein et al. (2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and tested them for antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Gein et al., 2009).

Electrophilic Substitutions

The electrophilic substitutions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, utilizing precursors related to 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have been explored by Atta (2011). This research provides insights into the chemical behavior of these compounds under various conditions, expanding their application in synthetic chemistry (Atta, 2011).

Synthesis Under Solvent-Free Conditions

Quiroga et al. (2008) reported the synthesis of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines under solvent-free conditions, demonstrating an environmentally friendly approach to producing these compounds. The method offers high yields in short reaction times, highlighting its efficiency and sustainability (Quiroga et al., 2008).

Functional Fluorophores

Castillo et al. (2018) developed a method for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores. This research opens the door to using these compounds in developing fluorescent probes for biological and environmental applications, showcasing their utility in creating sensors and imaging agents (Castillo et al., 2018).

Safety and Hazards

“5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is classified as an irritant .

Future Directions

The future directions for “5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” and similar compounds could involve further exploration of their significant photophysical properties and potential applications in medicinal chemistry and material science . The development of new synthetic routes and the possible applications of these compounds could also be areas of future research .

Mechanism of Action

properties

IUPAC Name

5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-7-12(10-5-3-2-4-6-10)17-13(15-9)8-11(16-17)14(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTONGCIJKMKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS RN

776332-46-8
Record name 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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